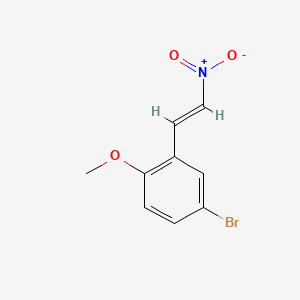

4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCHTBHTXVKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313930 | |

| Record name | 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-14-8 | |

| Record name | 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Design

Retrosynthetic Analysis for 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene Construction

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, two primary disconnections are considered: the carbon-carbon double bond of the nitrovinyl group and the carbon-bromine bond on the aromatic ring.

Disconnection 1 (C=C Bond): The most logical disconnection is at the vinyl group, pointing to a Henry reaction (also known as a nitroaldol reaction). wikipedia.orgorganic-chemistry.org This pathway involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane. In this case, the precursors would be 4-bromo-2-methoxybenzaldehyde (B1278859) and nitromethane (B149229) . This is generally the preferred route as the Henry reaction is a robust and high-yielding method for forming β-nitrostyrenes.

Disconnection 2 (C-Br Bond): An alternative disconnection involves the carbon-bromine bond, suggesting an electrophilic aromatic bromination as the final step. researchgate.netnih.gov The precursor for this step would be 1-methoxy-2-(2-nitrovinyl)benzene . This route requires the synthesis of the nitrovinyl precursor first, followed by selective bromination.

The first strategy, utilizing the Henry reaction on a pre-brominated aldehyde, is often more direct. It allows for the secure placement of the bromine atom before the more sensitive nitrovinyl group is constructed. The synthesis of the key intermediate, 4-bromo-2-methoxybenzaldehyde, can itself be achieved through the selective bromination of 2-methoxybenzaldehyde (B41997).

Henry Reaction (Nitrovinylation) as a Key Synthetic Transformation

The Henry reaction, discovered by Louis Henry in 1895, is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.org In the synthesis of this compound, it serves as the crucial step to introduce the 2-nitrovinyl group. The reaction proceeds via an initial aldol-type addition to form a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions to yield the final nitroalkene. organic-chemistry.orgresearchgate.net

The condensation of an aromatic aldehyde with nitromethane to form a β-nitrostyrene is typically facilitated by a base catalyst. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. While strong bases can be used, milder basic catalysts are often preferred to control the reaction and favor the dehydration of the intermediate nitro alcohol.

Commonly employed catalytic systems include primary amines or ammonium (B1175870) salts, often in conjunction with a solvent that facilitates the removal of water. For instance, ammonium acetate (B1210297) in refluxing glacial acetic acid is a classic and effective system for this transformation. researchgate.net Other secondary amines and various Lewis acids have also been explored to optimize the reaction. rsc.org The reaction is driven to completion by the formation of the conjugated and stable nitrostyrene (B7858105) product.

Table 1: Representative Catalytic Systems for the Synthesis of β-Nitrostyrenes from Aromatic Aldehydes

| Aldehyde Precursor | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | ~80-90 |

| 4-Methylbenzaldehyde | Sulfated Zirconia / Piperidine | Toluene | Reflux | 84 rsc.org |

| 3-Methoxybenzaldehyde | Sulfated Zirconia / Piperidine | Toluene | Reflux | 84 rsc.org |

| 4-Methoxybenzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | ~85-95 |

This table is generated based on typical conditions and yields reported in the literature for the Henry reaction with various substituted benzaldehydes.

In the synthesis of this compound from 4-bromo-2-methoxybenzaldehyde and nitromethane, the regioselectivity of the addition is predetermined by the positions of the functional groups on the precursor. The key consideration in this step is the stereochemistry of the newly formed carbon-carbon double bond.

The dehydration of the intermediate β-nitro alcohol can theoretically produce both (E) and (Z) isomers. However, the reaction overwhelmingly favors the formation of the (E)-isomer (trans). This preference is due to the greater thermodynamic stability of the (E)-isomer, which minimizes steric hindrance between the bulky aromatic ring and the nitro group. The formation of the conjugated system provides a strong driving force for the elimination of water, and under thermal or acidic/basic conditions, the more stable trans-alkene is the predominant product. wikipedia.org For most synthetic applications involving β-nitrostyrenes, the product is obtained almost exclusively as the (E)-isomer.

Electrophilic Aromatic Bromination Strategies

Introducing a bromine atom onto the benzene (B151609) ring is a critical step, which can be performed either on the final nitrovinyl compound or, more commonly, on a precursor aldehyde. masterorganicchemistry.com The directing effects of the existing substituents on the ring govern the regioselectivity of this electrophilic aromatic substitution reaction. makingmolecules.com

The key to a successful synthesis is achieving the desired 4-bromo substitution pattern. This is accomplished by leveraging the electronic properties of the substituents on the benzene ring.

Bromination of 2-Methoxybenzaldehyde: This is a common precursor for the Henry reaction. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The aldehyde group (-CHO) is a deactivating group and a meta-director. libretexts.org In 2-methoxybenzaldehyde, the activating para-directing effect of the methoxy group is dominant and reinforces the meta-directing effect of the aldehyde group towards the C4 position. Therefore, electrophilic bromination of 2-methoxybenzaldehyde proceeds with high regioselectivity to yield 4-bromo-2-methoxybenzaldehyde . google.com

Bromination of a Nitrovinyl Precursor: If one were to brominate 1-methoxy-2-(2-nitrovinyl)benzene, the methoxy group would again direct the incoming bromine to the para position (C4). The 2-nitrovinyl group is a deactivating, meta-directing group, which would also direct the electrophile to the C4 and C6 positions. The strong activating and directing effect of the methoxy group ensures that bromination occurs selectively at the C4 position.

The outcome of electrophilic bromination is highly dependent on the choice of brominating agent, solvent, and catalyst. For activated rings, such as those containing a methoxy group, milder conditions are often sufficient and necessary to prevent over-bromination or side reactions.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is often carried out in a solvent like acetic acid, which can also act as a catalyst, or in chlorinated solvents with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). However, for highly activated substrates, a catalyst may not be necessary. The reaction conditions must be carefully controlled to ensure monosubstitution and achieve a high yield of the desired product. libretexts.org

Table 2: Conditions for Electrophilic Bromination of Substituted Benzenes

| Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome |

|---|---|---|---|

| Anisole (Methoxybenzene) | Br₂ | Acetic Acid | Very fast reaction, yields primarily the para-bromo isomer. libretexts.org |

| Nitrobenzene | Br₂ | FeBr₃, heat | Slow reaction, yields the meta-bromo isomer as the chief product. libretexts.org |

| 3-Methoxybenzaldehyde | Br₂ | Acetic Acid | Affords 2-bromo-5-methoxybenzaldehyde exclusively in 81% yield. nih.gov |

This table illustrates how substituents and conditions influence the outcome of electrophilic aromatic bromination.

Alternative Synthetic Routes and Emerging Methodologies

While the classical Henry (nitroaldol) reaction, involving the base-catalyzed condensation of 4-bromo-2-methoxybenzaldehyde with nitromethane followed by dehydration, remains a fundamental approach, research has explored alternative and more advanced methodologies. These emerging routes aim to overcome limitations of traditional methods, such as harsh reaction conditions or the generation of side products, by employing novel catalytic systems.

Transition-metal catalysis offers powerful tools for the formation of carbon-carbon bonds, providing alternatives to classical condensation chemistry. The Mizoroki-Heck reaction, in particular, is a cornerstone of aryl-vinyl bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process couples an aryl halide with an alkene. A hypothetical pathway to this compound could involve the coupling of a di-halogenated benzene derivative with nitroethene.

More recently, developments have focused on denitrative coupling reactions. Research has demonstrated the palladium-catalyzed Mizoroki–Heck reaction between nitroarenes and styrenes, which avoids the use of aryl halides altogether. In this type of reaction, the nitro group itself participates in the catalytic cycle. While not a direct synthesis of the target molecule, this approach represents an emerging strategy for aryl-vinyl bond formation that could be adapted for similar structures.

Another significant transition-metal catalyzed method is alkene cross-metathesis, often employing ruthenium-based catalysts like the Grubbs' catalyst. This reaction allows for the synthesis of functionalized nitroalkenes by reacting simpler aliphatic nitro compounds with a range of substituted alkenes, offering a route that might otherwise be difficult to prepare. organic-chemistry.org

The table below summarizes representative conditions for transition-metal catalyzed reactions used to form substituted styrenes, analogous to the target compound.

| Aryl Precursor | Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene (B11656) | PdCl₂ | KOAc | Methanol | - |

| Aryl Bromides | Activated Alkenes | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | Good |

| 1-Methyl-4-nitrobenzene | Styrene | Pd(acac)₂ / BrettPhos | Rb₂CO₃ | Dioxane | High |

| 6-nitrohex-1-ene | tert-butyl acrylate | Grubbs' II Catalyst | - | CH₂Cl₂ | 85% |

This table presents data from various Mizoroki-Heck and cross-metathesis reactions to illustrate typical conditions and should be considered illustrative for analogous syntheses.

The application of green chemistry principles to the synthesis of β-nitrostyrenes primarily targets the improvement of the conventional Henry reaction. Key areas of focus include the reduction of hazardous solvent use, the implementation of energy-efficient reaction conditions, and the use of more environmentally benign catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry goals. nih.gov For the Henry reaction, microwave irradiation can dramatically reduce reaction times from hours to minutes and often allows the reaction to proceed under solvent-free conditions. lookchem.com This not only conserves energy but also simplifies product purification by eliminating bulk solvent removal steps. Studies on the condensation of various aldehydes with nitromethane have shown high yields in short timeframes using this technology. lookchem.com

The choice of catalyst is also critical. Traditional methods often employ strong bases in stoichiometric amounts. Green alternatives include the use of solid-supported catalysts or milder bases that are more easily recovered and recycled. For instance, solvent-free Henry reactions have been effectively carried out using bases like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave conditions. lookchem.com

Furthermore, biocatalysis presents a frontier in green synthesis. While not yet widely applied to Henry reactions for this specific class of compounds, the use of enzymes for related transformations, such as the selective hydrogenation of nitro groups, demonstrates the potential for developing highly selective and environmentally friendly biocatalytic routes. chemrxiv.org

The following table compares a conventional Henry reaction protocol with a microwave-assisted, solvent-free approach.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Catalyst | Ammonium Acetate | Triethylamine |

| Solvent | Acetic Acid | Solvent-Free |

| Heating | Reflux (several hours) | Microwave (4-10 minutes) |

| Energy Input | High and prolonged | Low and brief |

| Workup | Aqueous workup, extraction | Direct purification |

| Green Aspect | Use of corrosive solvent, high energy | Solvent-free, energy efficient, rapid |

This table provides a generalized comparison based on literature reports for analogous Henry reactions. lookchem.commdma.ch

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Nitrovinyl Moiety

The synthetic utility of β-nitrostyrenes stems from the electrophilic nature of the double bond, which readily participates in addition and cycloaddition reactions. nih.gov

One of the most fundamental reactions of the nitrovinyl moiety is the conjugate or Michael addition. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the activated alkene. makingmolecules.comlibretexts.org The presence of the nitro group not only activates the alkene for this attack but also stabilizes the resulting carbanionic intermediate (a nitronate anion), facilitating the reaction.

The addition of carbon-based nucleophiles, a classic Michael reaction, is a powerful method for carbon-carbon bond formation. wikipedia.org A wide array of soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be employed. For instance, the reaction of β-nitrostyrenes with β-diketones can be catalyzed by organocatalysts, such as those derived from cinchona alkaloids, to produce addition products in high yields and with significant enantioselectivity. researchgate.net

In a typical reaction, a base is used to deprotonate a doubly activated methylene (B1212753) compound (the Michael donor), such as a malonic ester or a β-keto ester, to generate a stabilized carbanion. libretexts.org This carbanion then adds to the β-carbon of the nitrovinyl system. Subsequent protonation of the intermediate nitronate yields the final 1,4-adduct. libretexts.orgyoutube.com The products of these reactions are highly functionalized molecules containing a 1,5-dicarbonyl relationship (when a keto-enolate is used), which are valuable precursors for further synthetic manipulations. youtube.com

| Michael Donor | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| β-Diketones | Cinchona Organocatalyst | up to 95 | up to 97 | researchgate.net |

| Malonic Esters | Base (e.g., Sodium Ethoxide) | Good | N/A (Achiral) | libretexts.org |

The electrophilic nature of the nitrovinyl group also allows for conjugate addition of various heteroatom nucleophiles, including amines, alcohols, and thiols (aza-, oxa-, and thia-Michael reactions, respectively). makingmolecules.comwikipedia.org These reactions are efficient methods for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene is expected to be an effective dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. wikipedia.org The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with an electron-rich conjugated diene. organic-chemistry.orgtotal-synthesis.com This reaction is a powerful tool for constructing six-membered rings with a high degree of stereochemical control. wikipedia.org

The outcome of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org In a normal-electron-demand Diels-Alder reaction, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. ubc.calibretexts.org For a reaction to be favorable, these orbitals must have appropriate symmetry for constructive overlap and be close in energy.

For an unsymmetrical dienophile like this compound, the regioselectivity of the cycloaddition is a critical consideration. The orientation of the addition is governed by the relative sizes of the orbital coefficients on the reacting atoms of the diene and dienophile. youtube.com The most favorable interaction occurs between the atoms with the largest HOMO and LUMO coefficients, respectively. mdpi.com In the case of substituted nitrostyrenes, the β-carbon typically possesses the largest LUMO coefficient due to the strong polarization by the nitro group. This directs the regiochemical outcome of the reaction. youtube.commdpi.com Studies on the closely related (E)-3,4-Dimethoxy-β-nitrostyrene have shown that thermal Diels-Alder reactions can produce a mixture of regioisomers, and computational calculations help to elucidate the dominant factors influencing the product distribution. rsc.org The nitro group itself can be considered a powerful regiochemical control element in these cycloadditions. rsc.org

The Diels-Alder reaction can create multiple new stereocenters in a single step. When cyclic dienes are used, the formation of endo and exo diastereomers is possible. The endo product is often favored under kinetic control due to stabilizing secondary orbital interactions. organic-chemistry.org For example, the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) yields a mixture of exo and endo isomers. beilstein-journals.orgnih.gov

| Dienophile | Diene | Conditions | Diastereomeric Ratio (exo:endo) | Reference |

|---|---|---|---|---|

| (Z)-β-Fluoro-β-nitrostyrenes | Cyclopentadiene | o-xylene, 110 °C | Varies (e.g., 1:1.2) | beilstein-journals.orgnih.gov |

Furthermore, the development of asymmetric Diels-Alder reactions allows for the synthesis of chiral molecules with high enantiopurity. This is typically achieved using chiral catalysts that can differentiate between the two faces of the dienophile or diene. Strategies include catalysis by chiral Lewis acids, which coordinate to the dienophile and activate it towards cycloaddition, or organocatalysis using hydrogen-bonding catalysts. organic-chemistry.orgnih.govmdpi.com Highly enantioselective Diels-Alder reactions of nitroalkenes have been successfully developed using chiral hydrogen bond donor catalysts, which activate the nitroalkene toward reaction with dienes. mdpi.comrsc.org Similarly, chiral auxiliaries attached to the reactants can direct the stereochemical course of the reaction. nih.gov These methods provide access to structurally diverse and optically active carbocycles and heterocycles. acs.orgacs.org

Reductive Transformations of the Nitro Group

The conjugated nitroalkene moiety in this compound presents a key site for reactivity, particularly through reduction. These transformations can lead to a variety of valuable synthetic intermediates.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a powerful method for the reduction of nitro groups. In the case of o-nitrostyrenes, this process can lead to different products. A significant pathway involves the reduction of the nitro group followed by a spontaneous intramolecular cyclization. This reaction, often referred to as a reductive cyclization, is a well-established method for the synthesis of indole (B1671886) rings. While not documented for the title compound specifically, this pathway represents a probable transformation under catalytic hydrogenation conditions (e.g., using palladium on carbon with a hydrogen source).

Chemoselective Reduction to Amino or Hydroxylamino Derivatives

Achieving chemoselective reduction of the nitro group while preserving the vinyl double bond and the aryl bromide is a significant challenge. Different reducing agents can be employed to target specific transformations.

To Amine: Strong reducing systems like iron in acetic acid or sodium dithionite (B78146) are commonly used to reduce aromatic nitro groups to amines. For nitroalkenes, reagents such as lithium aluminum hydride (LiAlH₄) can reduce the nitro group and the alkene simultaneously. Selective reduction of the nitro group to an amine, yielding a substituted phenethylamine (B48288) derivative, would require carefully controlled conditions and specific reagents that are not documented for this particular substrate.

To Hydroxylamine (B1172632): The partial reduction of a nitro group to a hydroxylamine can be achieved using milder reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. This transformation would yield a hydroxylamino derivative, another valuable synthetic intermediate.

Reactivity of the Bromo Substituent

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C bonds. The bromo substituent at the 4-position of the benzene (B151609) ring makes the compound a suitable substrate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov For the title compound, this reaction would involve the coupling of the aryl bromide with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at the 4-position.

A representative, though theoretical, reaction scheme is shown below. The conditions would typically involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a suitable solvent system.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and not based on experimental data.

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-1-methoxy-2-(2-nitrovinyl)benzene |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 4-(4-Methylphenyl)-1-methoxy-2-(2-nitrovinyl)benzene |

| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 4-(Thiophen-2-yl)-1-methoxy-2-(2-nitrovinyl)benzene |

Heck Coupling for Vinylic C-C Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene, creating a new vinylic C-C bond. chemicalbook.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. In a hypothetical scenario, this compound could react with various alkenes, such as styrene (B11656) or acrylates, to append a vinyl group at the 4-position.

The reaction typically employs a palladium(II) precursor like palladium(II) acetate (B1210297), often with a phosphine ligand, and an organic or inorganic base.

Table 2: Hypothetical Heck Coupling of this compound This table is illustrative and not based on experimental data.

| Alkene Partner | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | (E)-1-Methoxy-4-styryl-2-(2-nitrovinyl)benzene |

| Methyl acrylate | Pd(OAc)₂ | NaOAc | Methyl (E)-3-(4-(1-methoxy-2-(2-nitrovinyl)phenyl))acrylate |

| Ethylene | PdCl₂(PPh₃)₂ | K₂CO₃ | 4-Vinyl-1-methoxy-2-(2-nitrovinyl)benzene |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org This palladium-catalyzed reaction has become a go-to method for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. wikipedia.orgorganic-chemistry.org

In the case of This compound , the C-Br bond serves as the electrophilic site for this transformation. The reaction typically employs a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂), a sterically hindered phosphine ligand (such as BINAP or X-Phos), and a strong, non-nucleophilic base (commonly NaOt-Bu or K₃PO₄). libretexts.orgyoutube.com

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. Deprotonation of the coordinated amine by the base forms a palladium amido complex. The final step is reductive elimination, which forges the C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst. libretexts.org It is important to note that the strongly electron-withdrawing nitro group can sometimes lead to side reactions or be incompatible with certain strong bases, necessitating careful optimization of the reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the C-Br bond. This reaction is highly dependent on the electronic environment of the aromatic ring. numberanalytics.com The SNAr mechanism is viable only when strong electron-withdrawing groups (EWGs) are positioned ortho or para to a good leaving group (like a halide). youtube.com

In This compound , the nitrovinyl group acts as a powerful EWG. Its vinyl spacer allows for conjugation with the aromatic ring, effectively relaying its electron-withdrawing effect. Crucially, this group is located para to the bromine atom. This para-relationship is ideal for activating the ring toward nucleophilic attack at the carbon bearing the bromine. stackexchange.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom attached to the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the ring and, most importantly, onto the electron-withdrawing nitrovinyl group, which significantly stabilizes the intermediate. stackexchange.com

Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, yielding the substituted product.

The stabilization of the Meisenheimer complex by the para-nitrovinyl group is the key factor that lowers the activation energy and makes the SNAr reaction feasible. stackexchange.com Without such an activating group, or if the group were in the meta position, the reaction would not proceed under typical SNAr conditions.

Reactivity of the Methoxy (B1213986) Substituent

Influence on Aromatic Electrophilic Substitution

When considering further functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the directing effects of the three existing substituents must be analyzed collectively. ucalgary.calibretexts.org

Methoxy group (-OCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance. libretexts.orgyoutube.com

Bromo group (-Br): A weakly deactivating group that directs ortho and para. It withdraws electron density by induction but can donate via resonance. youtube.com

Nitrovinyl group (-CH=CHNO₂): A strongly deactivating group that directs meta due to its powerful electron-withdrawing nature through both induction and resonance. libretexts.org

The available positions for substitution on the ring are C3, C5, and C6. The directing effects are summarized below.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Position | Directed by -OCH₃ (at C1) | Directed by -CH=CHNO₂ (at C2) | Directed by -Br (at C4) | Overall Tendency |

|---|---|---|---|---|

| C3 | meta | ortho (deactivating) | ortho | Unlikely (steric hindrance and ortho to EWG) |

| C5 | meta | meta | ortho | Possible, but less activated |

| C6 | ortho (activating) | meta | meta | Most Likely (strongly activated) |

The powerful activating and ortho-directing effect of the methoxy group is generally dominant. libretexts.org Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the methoxy group and favorably meta to the deactivating nitrovinyl group.

Demethylation Strategies for Hydroxyl Group Generation

The methoxy group can be cleaved to generate a phenolic hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. This demethylation requires reagents that can break the strong aryl-oxygen bond. rsc.org A variety of methods exist, though the choice of reagent must account for the other sensitive functional groups on the molecule, particularly the nitrovinyl group. google.com

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids like HBr. google.comresearchgate.net Microwave-assisted demethylation using milder reagents such as pyridine (B92270) hydrochloride or pyridinium (B92312) p-toluenesulfonate offers an alternative that can sometimes be performed under solvent-free conditions. researchgate.net For substrates with ortho electron-withdrawing groups, AlCl₃ has been shown to be particularly effective, suggesting it could be a viable reagent for this molecule. researchgate.net

Interplay and Chemoselectivity of Multiple Functional Groups

The synthetic utility of This compound is significantly enhanced by the potential for chemoselectivity. By choosing appropriate reagents and conditions, one functional group can be targeted while leaving the others intact.

Reactions at the C-Br Bond: This site is the hub for transformations that build molecular complexity. Palladium-catalyzed reactions like Sonogashira and Buchwald-Hartwig amination selectively target the C-Br bond under relatively mild conditions that are unlikely to affect the methoxy or nitrovinyl groups. SNAr reactions with strong nucleophiles also selectively substitute the bromine atom, driven by activation from the para-nitrovinyl group.

Reactions involving the Methoxy Group: This group primarily directs the position of any future electrophilic aromatic substitution, favoring the C6 position. For its transformation, specific and often harsh demethylating agents are required, which would likely be performed as a separate, dedicated step in a synthetic sequence.

Role of the Nitrovinyl Group: This group's primary role in the context of the defined outline is electronic. It is the key activator for SNAr reactions at the C4 position and a strong deactivating, meta-directing group for electrophilic substitutions.

The distinct reactivity of each functional group allows for a planned, stepwise approach to synthesizing complex derivatives from this versatile starting material.

Table 3: Summary of Chemoselective Reactions

| Target Site | Reaction Type | Required Reagents | Result |

|---|---|---|---|

| C-Br Bond | Sonogashira Coupling | Pd catalyst, Cu(I) salt, amine base, alkyne | C-C bond (Alkynylation) |

| C-Br Bond | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, strong base, amine | C-N bond (Arylation of amine) |

| C-Br Bond | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., RO⁻, RS⁻) | C-Nu bond (Substitution of Br) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Lewis Acid | Substitution at C6 position |

| -OCH₃ Group | Demethylation | Strong Lewis acid (e.g., BBr₃) or HBr | Conversion to -OH group |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene," DFT calculations offer a detailed picture of its geometry, electronic properties, and reactivity.

Geometry optimization using DFT, often with hybrid functionals like B3LYP, is the first step in computationally characterizing the molecule. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure. For substituted benzenes, the orientation of the substituent groups relative to the benzene (B151609) ring is a key aspect of the optimized geometry. rsc.org

The electronic structure is primarily analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ossila.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netlibretexts.org A smaller gap generally implies higher reactivity. researchgate.net

The substituents on the benzene ring significantly influence the HOMO and LUMO energy levels. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which tends to raise the energy of the HOMO. stackexchange.com Conversely, the nitrovinyl group (-CH=CHNO2) is a strong electron-withdrawing group, which lowers the energy of the LUMO. stackexchange.com The bromine atom has a dual role, acting as an electron-withdrawing group through induction and an electron-donating group through resonance. The interplay of these substituents determines the final HOMO-LUMO energies and the energy gap.

Table 1: Calculated Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values for a molecule with this combination of functional groups, based on computational studies of similar compounds. Specific experimental or calculated values for this exact molecule may vary.

The distribution of electron density within the molecule is a key determinant of its reactivity. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For "this compound," the oxygen atoms of the nitro and methoxy groups, along with the π-system of the vinyl group and benzene ring, are expected to be electron-rich sites. utexas.edu The nitro group, being strongly electron-withdrawing, will create a significant positive potential on the adjacent vinyl carbon and parts of the aromatic ring, making them susceptible to nucleophilic attack. globalresearchonline.net Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. utexas.edu

Table 2: Predicted Reactive Sites from MEP Analysis (Illustrative)

| Molecular Region | Predicted Electrostatic Potential | Type of Attack Favored |

|---|---|---|

| Nitro Group (Oxygens) | Negative | Electrophilic |

| Methoxy Group (Oxygen) | Negative | Electrophilic |

| Vinyl Carbon (β to ring) | Positive | Nucleophilic |

| Aromatic Ring | Variable (influenced by substituents) | Electrophilic/Nucleophilic |

Note: This table provides a qualitative prediction of reactive sites based on the known electronic effects of the substituents.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. aps.orginnovationnewsnetwork.com

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Characterizing the geometry and energy of the TS is crucial for understanding the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy corresponds to a faster reaction. Quantum mechanics explains that for a reaction to occur, a molecule must not only possess sufficient energy but must also be in a specific quantum state. aps.org

For complex reactions with multiple possible outcomes, computational studies can elucidate the different reaction pathways and predict the major product. researchgate.net By calculating the activation energies for each competing pathway, the most energetically favorable route can be identified. This is particularly relevant for substituted nitrovinyl compounds, which can undergo various reactions such as nucleophilic additions, cycloadditions, and reductions. The electronic and steric effects of the bromo and methoxy substituents would play a critical role in directing the selectivity of these reactions. Combined quantum mechanics/molecular mechanics (QM/MM) methods have become particularly powerful in studying reaction mechanisms, especially in complex environments like enzymatic catalysis. dntb.gov.ua

Molecular Dynamics and Conformational Search Algorithms

"this compound" possesses conformational flexibility, particularly due to the rotation around the single bonds connecting the nitrovinyl group to the benzene ring and the methyl group to the methoxy oxygen. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior. numberanalytics.com

Conformational search algorithms, often combined with molecular mechanics or DFT calculations, are used to identify the different stable conformers (energy minima) and the energy barriers between them. rsc.org For substituted cyclic systems like cyclohexanes, it's known that substituents prefer to occupy positions that minimize steric hindrance, a principle that also applies to the substituents on the benzene ring relative to each other and to the flexible side chain. utexas.edulibretexts.org Identifying the global minimum energy conformation is essential, as it is the most populated and often the most representative structure for predicting the molecule's properties.

Exploration of Conformational Space and Stability

The conformational space of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. libretexts.org The stability of these conformers is determined by a combination of steric and electronic effects. lumenlearning.com For this compound, the key rotational degrees of freedom are around the C-C bond connecting the vinyl group to the benzene ring and the C-O bond of the methoxy group.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. mdpi.com The planarity of the nitrovinyl group relative to the benzene ring is a critical factor. Studies on similar styrene (B11656) derivatives suggest that a planar or near-planar conformation, which maximizes π-conjugation between the vinyl group and the aromatic ring, is often the most stable. colostate.eduacs.org However, the presence of the ortho-methoxy group introduces steric hindrance that could lead to a non-planar ground state conformation. The rotation of the methoxy group itself can lead to different conformers (e.g., syn and anti), with the relative stability depending on the interactions with the adjacent nitrovinyl and bromo substituents. mdpi.com

A hypothetical conformational analysis would involve rotating the dihedral angle of the nitrovinyl group and the methoxy group and calculating the relative energies of the resulting structures. The results of such an analysis would likely show that the most stable conformer represents a balance between maximizing electronic conjugation and minimizing steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 2.5 |

| Skewed | 45° | 0.0 |

Note: This table presents hypothetical data based on typical conformational energy profiles of substituted styrenes.

Intermolecular Interaction Modeling

The modeling of intermolecular interactions is crucial for understanding the solid-state packing of the molecule and its interactions with other molecules, for instance, in a biological system or as part of a material. The nitro group in this compound is a key player in these interactions. Nitroaromatic compounds are known to participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and π-hole interactions. thieme-connect.denih.gov

DFT calculations can be used to model these interactions by calculating the interaction energies between molecular dimers or clusters. thieme-connect.de For this compound, one could expect strong interactions involving the nitro group, which can act as a hydrogen bond acceptor and participate in π-hole bonding. The bromine atom can also engage in halogen bonding. The aromatic ring itself is a large polarizable unit that can lead to significant π-π stacking and van der Waals interactions. researchgate.net Modeling these interactions helps in the prediction of crystal structures and the design of co-crystals with desired properties. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard tool for the prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netivanmr.com These calculations can provide a highly accurate prediction of the ¹H and ¹³C NMR spectra. mdpi.com

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methoxy group, would cause characteristic shifts in the positions of the aromatic and vinyl proton and carbon signals. cdnsciencepub.com By comparing the calculated spectra of different possible isomers or conformers with experimental data, the correct structure can be confirmed. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-OCH₃) | 158.5 | 159.0 |

| C2 (C-CH=CHNO₂) | 125.0 | 124.5 |

| C3 | 115.2 | 115.0 |

| C4 (C-Br) | 118.0 | 117.8 |

| C5 | 132.1 | 132.3 |

| C6 | 112.8 | 112.6 |

| Cα (=CHNO₂) | 138.4 | 138.1 |

| Cβ (CH=) | 135.9 | 136.2 |

Note: This table contains hypothetical data to illustrate the typical accuracy of DFT-based NMR predictions.

Theoretical Vibrational and Electronic Spectra Simulation

Theoretical simulations of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra are performed using DFT and time-dependent DFT (TD-DFT) methods, respectively. nih.govresearchgate.net These simulations provide insights into the vibrational modes of the molecule and its electronic transitions. wikipedia.orgyoutube.comlibretexts.org

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions, such as the characteristic stretching and bending vibrations of the nitro (NO₂), methoxy (C-O), and vinyl (C=C) groups. researchgate.netnih.gov

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis), providing information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π → π* transitions). nih.gov For this compound, the extended conjugation is expected to result in absorption in the UV or visible region.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 |

| Nitro (NO₂) | Symmetric Stretch | 1345 |

| Vinyl (C=C) | Stretch | 1625 |

| Methoxy (C-O) | Stretch | 1250 |

Note: This table presents hypothetical data based on typical vibrational frequencies for these functional groups.

Applications As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the nitrovinyl group ortho to the methoxy (B1213986) group and para to the bromine atom on the benzene (B151609) ring makes 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene an ideal precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds (N-heterocycles). The nitrovinyl group, in particular, is a powerful synthon that can participate in various cyclization reactions following its reduction or rearrangement.

The ortho-nitrovinyl aromatic structure is a classic precursor for the synthesis of the indole (B1671886) nucleus, a core component of many natural products and pharmaceuticals. nih.govnih.gov The most common approach involves the reductive cyclization of the nitro group. For this compound, this transformation would lead to the formation of 6-bromo-5-methoxyindole derivatives.

Several classical and modern methods are applicable:

Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from the ortho-nitrotoluene derivative, followed by reductive cyclization. The nitrovinyl group in this compound is essentially a pre-formed enamine equivalent, poised for cyclization upon reduction of the nitro group.

Bartoli Indole Synthesis: This method involves the reaction of a nitroarene with a vinyl Grignard reagent. While the target compound is already a nitrovinylarene, related principles of nucleophilic addition followed by cyclization are relevant.

Reductive Cyclization: A variety of reducing agents can be employed to simultaneously reduce the nitro group to an amine and facilitate the cyclization cascade. Common reagents include transition metals like palladium (Pd), platinum (Pt), or iron (Fe) under a hydrogen atmosphere, or using transfer hydrogenation sources like hydrazine (B178648) or sodium dithionite (B78146).

The resulting 6-bromo-5-methoxyindole scaffold can be further functionalized. The bromine atom at the C-6 position is particularly useful for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), providing access to a wide library of substituted indoles.

Similarly, quinoline (B57606) derivatives, another important class of N-heterocycles, can be synthesized. scispace.com Although less direct, the functionalities within this compound can be manipulated through multi-step sequences. For instance, transformations involving the nitrovinyl side chain and subsequent cyclization strategies can, in principle, be designed to form the quinoline core. The synthesis of 4-bromoquinolines is of significant interest as these are key intermediates for various bioactive molecules. researchgate.netbohrium.com

| Method | Key Reagents | Intermediate Step | Potential Product | Reference |

|---|---|---|---|---|

| Reductive Cyclization | H₂, Pd/C or Fe/HCl | In-situ reduction of nitro group to amine, which attacks the vinyl group | 6-Bromo-5-methoxyindole | nih.gov |

| Cadogan Cyclization | P(OEt)₃ or PPh₃ | Reductive cyclization of the nitro group with deoxygenating phosphorus reagents | 6-Bromo-5-methoxyindole | nih.gov |

| Leimgruber-Batcho Analogue | Reduction (e.g., NaBH₄) followed by acid or heat | The nitrovinyl group acts as a masked enamine for cyclization post-reduction | 6-Bromo-5-methoxyindole | nih.gov |

The reactivity of the nitrovinyl group is central to the construction of five-membered heterocycles like pyrroles and imidazoles. β-nitrostyrenes are well-established building blocks in multicomponent reactions (MCRs) for pyrrole (B145914) synthesis. bohrium.com

For instance, in the Barton-Zard pyrrole synthesis , an isocyanoacetate can react with the nitroalkene double bond of this compound in the presence of a base. This is followed by an intramolecular cyclization and elimination of the nitro group to furnish a polysubstituted pyrrole. Another powerful approach is the Paal-Knorr synthesis , where the nitrovinyl compound can be converted into a 1,4-dicarbonyl compound, which then condenses with an amine or ammonia (B1221849) to form the pyrrole ring. uctm.edu More direct cascade syntheses from nitroarenes using heterogeneous catalysts have also been developed, which could be adapted for this substrate. nih.gov

The synthesis of imidazole (B134444) scaffolds can also be envisioned. rsc.orgorganic-chemistry.org Imidazole synthesis often requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia (e.g., Radziszewski synthesis). The nitrovinyl unit of this compound can be chemically transformed into a precursor suitable for these condensation reactions. For example, oxidative cleavage of the vinyl double bond could yield a substituted benzaldehyde (B42025), which could then participate in a multicomponent reaction to form a tri-substituted imidazole bearing the 4-bromo-2-methoxyphenyl moiety.

| Reaction Name | Co-reactants | Key Transformation | Reference |

|---|---|---|---|

| Barton-Zard Synthesis | Alkyl isocyanoacetate | Michael addition followed by cyclization and nitrite (B80452) elimination | nih.gov |

| Multicomponent Reactions | β-dicarbonyl compound, amine | Domino Michael addition/cyclization sequence | bohrium.com |

| Catalytic Reductive Cyclization | 1,3-Diketone, H₂ (or transfer agent) | Reduction of nitro group followed by Paal-Knorr type condensation | nih.gov |

Pyrimidines are another class of biologically significant heterocycles. scispace.com Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea (B33335). The nitrovinyl group in this compound can serve as a masked carbonyl group. Through Michael addition of a nucleophile and subsequent hydrolysis or oxidation (a Nef reaction), the nitrovinyl moiety can be converted into a ketone. This ketone, along with the adjacent carbon, can act as a three-carbon component for cyclocondensation with urea or other amidines to form a pyrimidine (B1678525) ring.

Furthermore, the electron-deficient nature of the nitrovinyl group makes it an excellent Michael acceptor. This reactivity can be harnessed to construct other N-heterocycles. For example, reaction with bifunctional nucleophiles, such as ethylenediamine (B42938) or hydrazine derivatives, can lead to the formation of piperazines or other saturated heterocycles after a sequence of Michael addition and reductive amination steps.

Scaffold for Complex Organic Architectures

Beyond its role as a precursor to simple heterocycles, this compound is a scaffold for building more complex molecular frameworks through sequential and divergent reaction pathways.

The true synthetic power of this intermediate is realized in tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often with high atom economy and efficiency. rsc.org The nitrovinyl group is an excellent trigger for such sequences.

A typical cascade might begin with a Michael addition to the nitrovinyl group. The resulting intermediate, a nitronate anion, can then participate in a subsequent intramolecular reaction. For example:

Reductive Cyclization Cascades: As mentioned for indole synthesis, the reduction of the nitro group can initiate a cyclization cascade. This is a powerful strategy that combines reduction and C-N bond formation in one step. rsc.org

[4+2] Cycloadditions (Diels-Alder): The nitrovinyl group can act as a dienophile in Diels-Alder reactions with suitable dienes. The resulting cycloadduct, containing the nitro group and the aryl bromide, offers two distinct points for further functionalization.

Domino Reactions: A nucleophile could be introduced that contains a second reactive group. After the initial Michael addition, this second group could react with the aryl bromide via an intramolecular Heck or Suzuki-type coupling (requiring a catalyst), leading to complex polycyclic systems.

These cascade strategies are highly valuable for rapidly increasing molecular complexity from a relatively simple starting material. researchgate.net

Divergent synthesis is a powerful strategy where a single, common intermediate is used to generate a library of structurally diverse compounds by selectively varying reagents or reaction conditions. wikipedia.org this compound is an ideal platform for such an approach due to its orthogonal reactive sites. nih.gov

Targeting the Nitrovinyl Group: This site is susceptible to a wide range of transformations.

Reduction: Reduction to an aminoethyl group using reagents like NaBH₄/silica gel opens up amine chemistry. researchgate.net

Michael Addition: Reaction with various carbon and heteroatom nucleophiles adds substituents at the β-position.

Cycloadditions: As mentioned, it can participate in various cycloaddition reactions.

Oxidative Cleavage: Cleavage of the double bond can yield the corresponding benzaldehyde derivative.

Targeting the Aryl Bromide: This site is a handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids introduces new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes introduces vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines introduces new C-N bonds.

By carefully choosing the sequence of reactions, a chemist can create a vast array of different molecular skeletons from this single starting material. For example, one could first perform a Suzuki coupling on the aryl bromide and then carry out a reductive cyclization of the nitrovinyl group to create a complex indole. Alternatively, one could first perform a Michael addition on the vinyl group and then use the aryl bromide for an intramolecular cyclization. This ability to switch between different reaction pathways by controlling the reagents and catalysts is the essence of divergent synthesis. beilstein-journals.org

Advanced Materials Precursors (without discussing material properties)

The unique electronic and structural features of this compound make it a potential precursor for the synthesis of advanced materials.

Substituted styrenes are known to undergo polymerization to form functional polymers. beilstein-journals.orgnih.gov The vinyl group in this compound can potentially participate in polymerization reactions, such as nitroxide-mediated polymerization, to create functional polyolefin chains. beilstein-journals.orgnih.gov The presence of the bromo and methoxy groups on the benzene ring allows for further modification of the resulting polymer, enabling the tuning of its electronic and physical properties for specific applications. The bromo substituent, in particular, can serve as a handle for cross-coupling reactions to extend the conjugation of the polymer backbone.

The nitrovinylbenzene scaffold is a key component in the design of various functional small molecules. The electron-withdrawing nature of the nitrovinyl group makes it a good Michael acceptor and a reactive component in cycloaddition reactions. rsc.orgmdpi.com This reactivity can be harnessed to construct complex heterocyclic systems that may serve as components in molecular devices. For instance, the [4+3] cycloaddition of similar 2-amino-β-nitrostyrenes has been used to synthesize 1,4-benzodiazepin-3-ones, a class of compounds with known biological activities. moleculardevices.com The bromo- and methoxy-substituted aromatic ring of this compound provides a platform for creating a library of derivatives with tailored electronic properties, which is a crucial aspect in the design of molecules for electronic applications. The synthesis of such molecules is a key step towards the development of molecular-scale electronic components.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes

The primary route for the synthesis of β-nitrostyrenes is the Henry (nitroaldol) reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane. uc.pt For 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene, this would involve the reaction of 4-bromo-2-methoxybenzaldehyde (B1278859) with nitromethane (B149229). Future research should focus on enhancing the sustainability and efficiency of this transformation.

Conventional methods often require harsh conditions and produce significant waste. Greener alternatives are being explored, such as the use of biowaste-derived heterogeneous catalysts. For instance, Musa acuminata (banana) peel ash (MAPA) has been successfully employed as a catalyst for the Henry reaction under solvent-free conditions at room temperature, offering high yields and avoiding the need for column chromatography. rsc.org Another sustainable approach involves one-pot procedures that combine multiple reaction steps, thereby reducing waste and improving atom economy. beilstein-journals.orgnih.gov A convenient one-pot process for the selective nitration of styrenes to β-nitrostyrenes using a combination of copper(II) tetrafluoroborate, sodium nitrite (B80452), and iodine in acetonitrile (B52724) has been described, tolerating various functional groups on the aromatic ring. unirioja.es

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Henry Reaction with Biowaste-Derived Catalyst (e.g., MAPA) | Heterogeneous catalysis, solvent-free, ambient temperature. | Low cost, environmentally friendly, simple workup. | rsc.org |

| One-Pot Reduction of β-Nitrostyrenes | Use of NaBH4/CuCl2 for reduction to phenethylamines. While a reduction, the synthesis of the precursor is relevant. | Mild conditions, high yields, rapid reaction times. | beilstein-journals.orgnih.gov |

| One-Pot Nitration of Styrenes | Direct conversion of a styrene (B11656) to a β-nitrostyrene using Cu(II). | Inexpensive reagents, good functional group tolerance. | unirioja.es |

| Standard Henry Reaction | Condensation of corresponding benzaldehyde (B42025) with nitromethane using a catalyst like ammonium (B1175870) acetate (B1210297). | Established and well-understood methodology. | uc.pt |

Exploration of Asymmetric Catalytic Transformations

The prochiral nature of the nitrovinyl group in this compound presents a significant opportunity for the development of asymmetric catalytic transformations to yield chiral molecules of potential pharmaceutical interest. The electron-withdrawing nitro group makes the double bond an excellent Michael acceptor and a reactive component in cycloaddition reactions. mdpi.comossila.com

Organocatalysis has emerged as a powerful tool for enantioselective reactions of nitrostyrenes. mdpi.com Chiral amines, such as those derived from proline or diphenylprolinol, can catalyze the asymmetric Michael addition of nucleophiles to β-nitrostyrenes with high enantioselectivity. youtube.com For example, a primary amine-based Ts-DPEN catalyst has been shown to be effective in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes. mdpi.com Similarly, chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been used for the enantioselective [4+2] cycloaddition of dienals with β-nitrostyrenes. acs.orgacs.org

The development of bifunctional catalysts, which can activate both the nitrostyrene (B7858105) and the nucleophile, is a promising area of research. For instance, squaramide-based catalysts have been used for the enantioselective [4+3]-cycloaddition of 2-amino-β-nitrostyrenes. mdpi.com The application of such catalytic systems to this compound could provide access to a wide range of enantiomerically enriched compounds.

| Catalyst Type | Reaction | Potential Application | Reference |

|---|---|---|---|

| Chiral Primary Amines (e.g., Ts-DPEN) | Michael Addition | Synthesis of chiral γ-nitro carbonyl compounds. | mdpi.com |

| Chiral Secondary Amines (e.g., Proline derivatives) | Aldol and Michael Reactions | Formation of new C-C bonds with high stereocontrol. | youtube.com |

| Bifunctional Squaramide Catalysts | [4+3] Cycloaddition | Enantioselective synthesis of complex heterocyclic structures. | mdpi.com |

| Chiral cis-2,5-disubstituted Pyrrolidines | [4+2] Cycloaddition | Atom-economical synthesis of functionalized cyclic compounds. | acs.orgacs.org |

Untapped Reactivity Pathways and Mechanistic Discoveries

While the Michael addition and Diels-Alder reactions of β-nitrostyrenes are well-established, the specific substitution pattern of this compound may lead to novel reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and nitrovinyl substituents could be exploited in various transformations.

Future research could investigate denitrative cross-coupling reactions to form disubstituted alkenes, or novel cycloaddition pathways. nih.gov Mechanistic studies on the reactions of this specific substrate are crucial for understanding the influence of its electronic and steric properties. Kinetic studies on the Michael addition of amines to substituted β-nitrostyrenes have revealed complex mechanisms, including catalyzed and uncatalyzed pathways, and the formation of cyclic transition states. nih.gov Similar investigations on this compound could provide valuable insights into its reactivity and guide the design of new reactions. The potential for the triazene (B1217601) group to act as a directing group in C-H functionalization reactions of related aryl aldehydes suggests that the nitrovinyl group could also influence the regioselectivity of reactions on the benzene (B151609) ring. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and functionalization of this compound are well-suited for integration into automated synthesis and flow chemistry platforms. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netbohrium.comrsc.org

Flow chemistry is particularly beneficial for highly exothermic reactions like nitrations, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation and precise temperature control. bohrium.com Automated flow systems can be used for rapid reaction optimization by integrating online analytical techniques and machine learning algorithms. researchgate.netrsc.org The multi-step synthesis of complex molecules, including active pharmaceutical ingredients, has been successfully demonstrated in automated flow platforms. rsc.org The synthesis of this compound and its derivatives could be streamlined using such systems, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. researchgate.netbohrium.com

| Technology | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters. | Safer synthesis involving nitration; efficient production. | bohrium.com |

| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, automated multi-step synthesis. | Accelerated discovery of new derivatives and reaction conditions. | researchgate.netrsc.org |

| Integrated Process Analytical Technology (PAT) | Real-time reaction monitoring and control. | Improved yield, purity, and understanding of reaction kinetics. | rsc.org |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for predicting the reactivity of this compound and for designing novel derivatives with specific properties. nih.govnih.gov

Computational models can be used to predict the sites of electrophilic aromatic substitution, which is crucial for planning further functionalization of the benzene ring. nih.govijrti.org By calculating the relative stabilities of reaction intermediates, it is possible to predict the major regioisomers formed in reactions like halogenation and nitration. nih.gov Furthermore, computational studies can elucidate reaction mechanisms, as demonstrated by the theoretical investigation of the electrophilic substitution on nitrobenzene. ijrti.org

For this compound, computational methods can be employed to:

Model the transition states of various reactions to understand and predict stereochemical outcomes in asymmetric catalysis.

Calculate electronic properties, such as electrostatic potential maps, to identify reactive sites for both nucleophilic and electrophilic attack.

Design new derivatives with modified electronic and steric properties to tune their reactivity and potential biological activity. For example, replacing the bromo substituent with other halogens or electron-withdrawing/donating groups could significantly alter the compound's characteristics.

Q & A

Q. What are the key steps for synthesizing 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Protection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive positions, as seen in analogous syntheses .

Bromination : N-Bromosuccinimide (NBS) in polar solvents like CH₃CN facilitates regioselective bromination at ortho positions relative to electron-donating groups (e.g., methoxy) .

Nitrovinyl introduction : A Michael addition or condensation reaction with nitroethylene derivatives under controlled pH and temperature.

Key Table:

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C1, bromo at C4).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, refined a bromo-methoxy derivative with SHELXL, achieving R-factors <0.06 .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., bond lengths, angles) be resolved?

Methodological Answer:

- Re-refinement with SHELX : Adjust parameters like thermal displacement or twin laws in SHELXL to reconcile discrepancies .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data. For example, validated bond lengths using X-ray data .

- Check for dynamic effects : Temperature-dependent NMR or variable-temperature XRD to assess conformational flexibility.

Q. What strategies mitigate decomposition of the nitrovinyl group during storage or reaction?

Methodological Answer:

- Stabilization : Store at low temperatures (0–6°C) in inert atmospheres, as recommended for nitro-containing analogs .

- Protection : Use radical scavengers (e.g., BHT) during reactions to prevent nitro group degradation.

- Kinetic monitoring : Employ in-situ FTIR or UV-Vis to track decomposition pathways.

Q. How do electronic effects of substituents influence the reactivity of the nitrovinyl group in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The nitrovinyl group reduces electron density at adjacent positions, directing electrophilic attacks to meta positions.

- Palladium-catalyzed coupling : Optimize ligands (e.g., SPhos) and bases (Cs₂CO₃) for Suzuki-Miyaura reactions, as demonstrated for bromo-methoxy systems .

- Computational modeling : Use DFT to predict charge distribution and reaction sites.

Q. What experimental designs are optimal for analyzing tautomerism or isomerism in this compound?

Methodological Answer:

- Variable-temperature NMR : Detect equilibrium shifts between tautomers (e.g., nitrovinyl vs. nitronic acid forms).

- Crystallographic snapshots : Co-crystallize with stabilizing agents (e.g., crown ethers) to trap specific isomers .

- Kinetic studies : Use stopped-flow techniques to monitor isomerization rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.